N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The chemical compound is related to various synthesized heterocyclic compounds that have shown significant biological activities. For example, the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone has demonstrated anti-inflammatory and analgesic properties, highlighting the potential of such compounds in the development of new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, derivatives of thieno[3,2-d]pyrimidine have been explored for their anticonvulsant activities, offering insights into the design of new antiepileptic drugs (H. Severina, O. Skupa, N. Voloshchuk, V. Georgiyants, 2020).
Antimicrobial Applications
Compounds related to the one have also been synthesized and evaluated for their antimicrobial activities. For instance, new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material showed good antibacterial and antifungal activities, comparable to standard drugs (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012). This indicates the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents.
Antitumor Activity
Further research into compounds with similar structures has explored their antitumor activities. Synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity on various human cancer cell lines, suggesting their potential use in cancer therapy (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Heterocyclic Chemistry Research
The exploration of heterocyclic compounds, including thieno[2,3-d]pyrimidines, underlines the importance of such molecules in developing new chemical entities with diverse biological activities. Investigations into the reaction of amino and thio compounds under specific conditions have led to the synthesis of new molecules with potential applications in medicinal chemistry and drug discovery (A. Davoodnia, M. Rahimizadeh, Hoda Atapour-Mashhad, N. Tavakoli-Hoseini, 2009).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-9-15(2)11-16(10-14)24-20(27)13-31-23-25-19-7-8-30-21(19)22(28)26(23)17-5-4-6-18(12-17)29-3/h4-6,9-12H,7-8,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLPCMWJDJDAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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